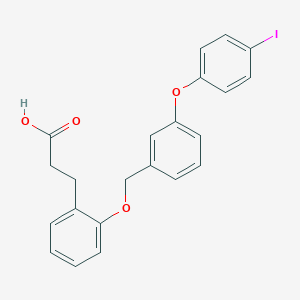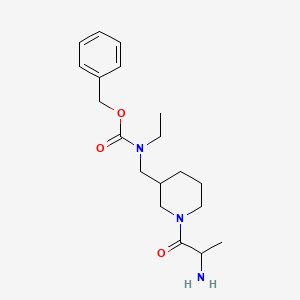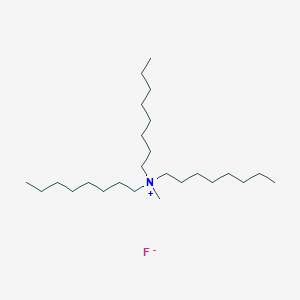
carbon monoxide;cyclopenta-1,3-diene;iron;methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “carbon monoxide;cyclopenta-1,3-diene;iron;methanone” is a coordination complex that features iron as the central metal atom. This compound is part of a broader class of organometallic compounds, which are known for their diverse applications in catalysis, materials science, and medicinal chemistry. The unique combination of carbon monoxide, cyclopenta-1,3-diene, and iron in this compound provides it with distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “carbon monoxide;cyclopenta-1,3-diene;iron;methanone” typically involves the reaction of iron pentacarbonyl with cyclopenta-1,3-diene under controlled conditions. One common method is the insertion of carbon monoxide into transition metal complexes, which can be achieved through various synthetic approaches such as the Pauson-Khand reaction, retro-Diels-Alder reaction, and haloallylation of alkynes .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
“Carbon monoxide;cyclopenta-1,3-diene;iron;methanone” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different iron-containing species.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iron oxides, while substitution reactions can produce a variety of iron-ligand complexes .
Wissenschaftliche Forschungsanwendungen
“Carbon monoxide;cyclopenta-1,3-diene;iron;methanone” has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and materials, as well as in industrial catalysis.
Wirkmechanismus
The mechanism of action of “carbon monoxide;cyclopenta-1,3-diene;iron;methanone” involves its ability to coordinate with various substrates through its iron center. The molecular targets and pathways involved include the formation of coordination bonds with other molecules, leading to changes in their chemical properties and reactivity. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile tool in both research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “carbon monoxide;cyclopenta-1,3-diene;iron;methanone” include other iron-containing coordination complexes such as:
- Iron pentacarbonyl
- Cyclopentadienyliron dicarbonyl dimer
- Iron(III) bromide complexes
Uniqueness
What sets “this compound” apart from these similar compounds is its specific combination of ligands, which imparts unique chemical properties and reactivity. This compound’s ability to undergo a wide range of chemical reactions and its applications in various fields highlight its significance in scientific research and industrial processes .
Eigenschaften
Molekularformel |
C14H12Fe2O4-4 |
|---|---|
Molekulargewicht |
355.93 g/mol |
IUPAC-Name |
carbon monoxide;cyclopenta-1,3-diene;iron;methanone |
InChI |
InChI=1S/2C5H5.2CHO.2CO.2Fe/c2*1-2-4-5-3-1;4*1-2;;/h2*1-5H;2*1H;;;;/q4*-1;;;; |
InChI-Schlüssel |
CDGXWUKUOZRLTN-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B14787412.png)


![6,6'-((3,3'-Di-tert-butyl-5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B14787432.png)
![2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid](/img/structure/B14787440.png)

![N-[4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl]-5-(4-methyl-1-piperazinyl)-2-pentynamide](/img/structure/B14787452.png)
![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-](/img/structure/B14787456.png)


![4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide](/img/structure/B14787480.png)
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14787489.png)


